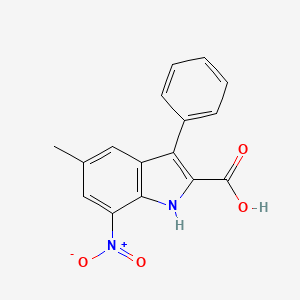

5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c1-9-7-11-13(10-5-3-2-4-6-10)15(16(19)20)17-14(11)12(8-9)18(21)22/h2-8,17H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOCFCLGWORLMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions to form the indole core. Subsequent nitration and carboxylation steps introduce the nitro and carboxylic acid groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of efficient catalysts can enhance the production process .

Chemical Reactions Analysis

Types of Reactions

5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed

Amino derivatives: Formed by the reduction of the nitro group.

Alcohol derivatives: Formed by the reduction of the carboxylic acid group.

Substituted indoles: Formed by electrophilic substitution reactions.

Scientific Research Applications

Chemistry

5-Methyl-7-nitro-3-phenyl-1H-indole-2-carboxylic acid serves as a building block for synthesizing more complex organic molecules. It is utilized in the development of various indole derivatives due to its functional groups that allow for further chemical modifications.

The compound has been studied for its potential biological activities , including:

- Antimicrobial Properties: Research indicates that it exhibits activity against various pathogens.

- Anticancer Properties: The compound has shown significant antiproliferative effects against several cancer cell lines, including:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | TBD |

| This compound | Panc-1 (pancreatic cancer) | TBD |

| This compound | HT-29 (colon cancer) | TBD |

Note: TBD indicates that specific IC50 values were not provided in the available literature but are expected to be determined in ongoing studies.

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated as a lead compound for drug development targeting various diseases. Its mechanism of action involves interactions with specific molecular targets, potentially modulating enzyme activity and influencing cellular processes.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

- A study evaluating indole derivatives found that this compound demonstrated notable antiproliferative effects using the MTT assay.

Enzyme Inhibition

The compound has also been studied as an enzyme inhibitor, interacting with specific enzymes and potentially offering therapeutic benefits in conditions where these enzymes are dysregulated.

Mechanism of Action

The mechanism of action of 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

5-Methyl-3-Phenyl-1H-Indole-2-Carbonitrile (5b)

5-Chloro-7-Nitro-1H-Indole-2-Carboxylic Acid

- Structure : Chlorine replaces the methyl group at position 5; retains nitro (position 7) and carboxylic acid (position 2).

- Key Data :

- Comparison :

- Chlorine’s electron-withdrawing effect synergizes with the nitro group, increasing acidity of the carboxylic acid.

- Smaller molecular weight may enhance bioavailability compared to the bulkier phenyl-substituted analogue.

7-Chloro-3-Methyl-1H-Indole-2-Carboxylic Acid

- Structure : Chlorine at position 7, methyl at position 3; lacks nitro and phenyl groups.

- Key Data :

- Comparison: Chlorine at position 7 vs. nitro: Reduced steric hindrance but weaker electron withdrawal. Methyl at position 3 vs.

Functional Group Variations

Ethyl 7-Nitro-1H-Indole-2-Carboxylate

- Structure : Ethyl ester replaces carboxylic acid.

- Key Data :

- Comparison :

- Esterification increases lipophilicity, enhancing cell membrane permeability.

- Hydrolysis susceptibility under physiological conditions may limit stability.

5-Bromo-7-Fluoro-N-Methyl-N-Phenyl-1H-Indole-2-Carboxamide

- Structure : Bromo (position 5), fluoro (position 7), and carboxamide (position 2) with N-methyl-N-phenyl substitution.

- Key Data :

- Comparison :

- Carboxamide group enables hydrogen bonding with biological targets, unlike the carboxylic acid’s ionic interactions.

- Halogen substitutions (Br, F) enhance metabolic stability but increase molecular weight.

Physicochemical and Spectroscopic Comparisons

Biological Activity

Overview

5-Methyl-7-nitro-3-phenyl-1H-indole-2-carboxylic acid is a synthetic compound belonging to the indole family, characterized by a unique structure that includes a methyl group at position five, a nitro group at position seven, and a phenyl group at position three of the indole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The nitro group can undergo reduction, forming reactive intermediates that may interact with cellular components, leading to diverse biological effects. Additionally, the indole ring can modulate enzyme and receptor activity, influencing various cellular processes.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been evaluated against several cancer cell lines, showing promising antiproliferative effects. For instance, studies have demonstrated that this compound can inhibit cell growth in human breast cancer (MCF-7), pancreatic cancer (Panc-1), and colon cancer (HT-29) cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| This compound | Panc-1 | TBD |

| This compound | HT-29 | TBD |

Note: TBD indicates that specific IC50 values were not provided in the available literature but are expected to be determined in ongoing studies.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. It interacts with specific enzymes, potentially altering their activity and offering therapeutic benefits in conditions where these enzymes are dysregulated. This interaction is often quantified using techniques such as surface plasmon resonance or fluorescence spectroscopy.

Case Studies and Research Findings

In a recent study evaluating indole derivatives, this compound was included among compounds demonstrating notable antiproliferative effects. The study utilized the MTT assay to assess cell viability and found that while none of the compounds tested exhibited cytotoxicity at concentrations up to 50 µM, they did show significant inhibition of cancer cell proliferation .

Another investigation highlighted the structural uniqueness of this compound compared to similar indole derivatives. The presence of both nitro and phenyl groups was shown to enhance its biological activity significantly compared to simpler analogs like indole-2-carboxylic acid and 5-nitroindole.

Comparative Analysis with Similar Compounds

Table 2: Comparison of Biological Activity with Similar Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 5-Methyl-7-nitro-3-phenyl-indole | Nitro and phenyl groups enhance activity | Significant anticancer properties |

| 5-Nitroindole | Lacks methyl and phenyl substituents | Primarily neuroactive |

| Indole-2-carboxylic acid | Simpler structure without additional substituents | Lower potency |

Q & A

Q. What are the recommended synthetic routes for 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylic acid, and how can purity be optimized?

- Methodological Answer : While direct synthesis protocols for this compound are not explicitly documented in the provided evidence, analogous indole-carboxylic acid derivatives (e.g., 5-trifluoromethylindole-2-carboxylic acid ) suggest a multi-step approach:

Indole Core Formation : Use a Fischer indole synthesis or palladium-catalyzed cyclization to construct the indole backbone.

Functionalization : Introduce the nitro group at the 7-position via nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

Carboxylic Acid Derivatization : Hydrolyze ester intermediates (e.g., ethyl indole-2-carboxylate ) using NaOH/EtOH.

- Purification : Employ recrystallization (e.g., from ethanol/water) or preparative HPLC to achieve >95% purity, as demonstrated for similar compounds .

- Critical Step : Monitor nitration carefully to avoid over-nitration or decomposition.

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks by comparing to structurally similar indoles (e.g., 5-hydroxyindole-2-carboxylic acid ). The nitro group’s deshielding effect will distinguish the 7-position proton.

- IR Spectroscopy : Confirm the carboxylic acid (∼1700 cm⁻¹) and nitro (∼1520, 1350 cm⁻¹) functional groups.

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity, referencing retention times of analogs .

- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion ([M+H]⁺ expected at m/z ~325.1).

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use NIOSH-approved respirators (e.g., P95) if airborne particulates are generated .

- Engineering Controls : Conduct reactions in a fume hood to mitigate inhalation risks. Avoid skin contact, as nitroaromatics may cause irritation .

- Waste Disposal : Follow hazardous waste protocols for nitro compounds. Incineration via licensed facilities is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Case Example : If NMR signals for the nitro group overlap with aromatic protons, use 2D NMR (HSQC, HMBC) to resolve assignments. Compare data to computational predictions (DFT-based chemical shift calculations) .

- X-ray Crystallography : If crystals are obtainable, resolve the structure to confirm regiochemistry (e.g., nitro group placement) .

- Cross-Validation : Correlate HPLC retention behavior with analogs (e.g., 5-methylindole-2-carboxylic acid derivatives ) to identify impurities.

Q. What computational methods predict the reactivity of the nitro group in this compound?

- Methodological Answer :

- DFT Calculations : Use software like Gaussian or ORCA to model electrophilic aromatic substitution (e.g., nitro group reduction or displacement). Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent interactions to assess stability in aqueous vs. organic media.

- Example : The nitro group’s electron-withdrawing effect may enhance the acidity of the indole NH proton, influencing hydrogen-bonding interactions .

Q. How can researchers design experiments to study the compound’s stability under varying conditions?

- Methodological Answer :

- Accelerated Degradation Studies :

- Thermal Stability : Heat samples to 40–80°C and monitor decomposition via TLC or HPLC .

- Photostability : Expose to UV light (254 nm) and track nitro group reduction by UV-Vis spectroscopy.

- pH-Dependent Stability : Incubate in buffers (pH 1–13) and quantify degradation products using LC-MS.

- Key Insight : Nitro groups are prone to reduction under acidic/reducing conditions; consider adding stabilizers (e.g., BHT) in storage solutions .

Research Gaps and Notes

- Data Limitations : No direct ecotoxicological or biodegradability data exist for the target compound; extrapolate from nitroaromatic analogs .

- Synthetic Challenges : Nitration regioselectivity requires optimization to avoid byproducts.

- Advanced Studies : Computational modeling (DFT/MD) is critical to predict reactivity and guide experimental design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.